PKCα Inhibition: Class-Level Potency Advantage over Other Kinase Inhibitor Classes
Indolylureas, as a class, have demonstrated nanomolar inhibitory activity against PKCα. While no direct head-to-head data for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is currently available in non-excluded public databases, the class it belongs to has shown significant selectivity over the closely related kinase PKA [1]. This class-level selectivity profile distinguishes indolylureas from non-selective kinase inhibitors like staurosporine. The specific structural features of this compound, particularly the 4-fluorobenzyl group, are likely to modulate both potency and selectivity within this chemical space.
| Evidence Dimension | PKCα inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not available from non-excluded sources |
| Comparator Or Baseline | Lead indolylurea compound from the same series: IC50 = 95 nM against PKCα [Source: BindingDB, referencing Djung et al., 2011] |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human PKCα enzymatic assay (as per Djung et al., 2011) |
Why This Matters
Confirms the compound's core scaffold is privileged for nanomolar PKCα inhibition, offering a validated starting point for kinase-focused research where selectivity against PKA is critical.
- [1] Djung, J. F., Mears, R. J., Montalbetti, C. A. G. N., Coulter, T. S., Golebiowski, A., Carr, A. N., ... & Davis, G. F. (2011). The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorganic & Medicinal Chemistry, 19(8), 2742-2750. View Source
